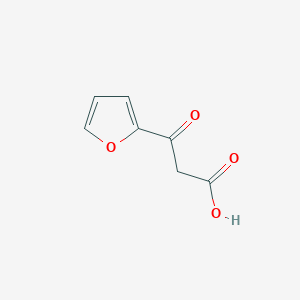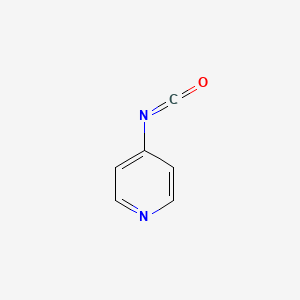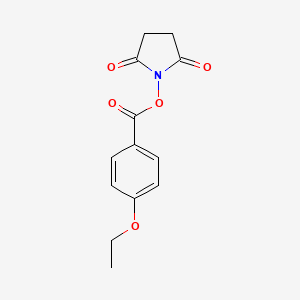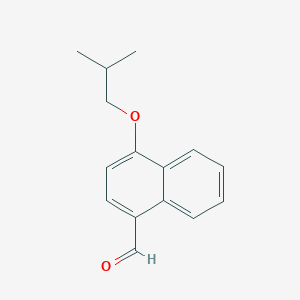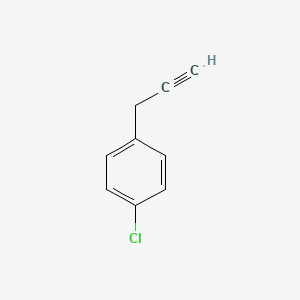
2-Methyl-1-(2-phenylethyl)piperazine
説明
2-Methyl-1-(2-phenylethyl)piperazine is a chemical compound used to prepare non-imidazole human histamine H4 receptor antagonists. It is also used to synthesize imidazopyridine derivatives as inhibitors of Aurora kinases .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves mechanical stirring in a spherical condensation tube. The reaction involves compounds like 1-ethyl-6, 7, 8-three fluoro-1, 4-dihydro-4-Oxoquinoline-3-carboxylic acid oxalic acid boron huge legendary turtle compound and acetonitrile. The reaction is refluxed for 24 hours and then reduced to room temperature. The reaction mixture is then added to a beaker filled with water, which results in the separation of a brown particle-shaped solid .Molecular Structure Analysis
The molecular structure of this compound is complex and can be analyzed using various methods such as gas chromatography-mass spectrometry (GC-MS), gas chromatography-infrared detection (GC-IRD), high-pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. One of the common reactions is the cyclization of 1,2-diamine derivatives with sulfonium salts. Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a light yellow liquid appearance . It has a refractive index of n20/D 1.5430 (lit.) and a boiling point of 276 °C (lit.). The density is greater than 1.006 g/mL at 20 °C (lit.) .科学的研究の応用
Background and Description
MEPEP, also known as 1-(2-phenylethyl)piperazine, has the molecular formula C₁₂H₁₈N₂. It is a piperazine derivative with a methyl group substitution at the 2-position and a phenylethyl group at the 1-position . Its structure is as follows:
MEPEP=C₁₂H₁₈N₂\text{MEPEP} = \text{C₁₂H₁₈N₂} MEPEP=C₁₂H₁₈N₂
Conclusion
MEPEP’s diverse applications warrant further investigation. Researchers should explore its pharmacology, design derivatives, and utilize analytical techniques to unlock its full potential.
Safety and Hazards
2-Methyl-1-(2-phenylethyl)piperazine can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
将来の方向性
特性
IUPAC Name |
2-methyl-1-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-11-14-8-10-15(12)9-7-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBKALAREQBOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




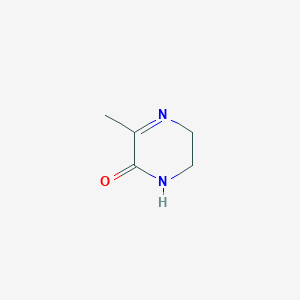
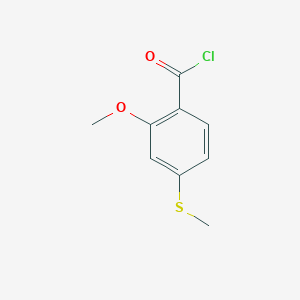
![(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3150923.png)
![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)

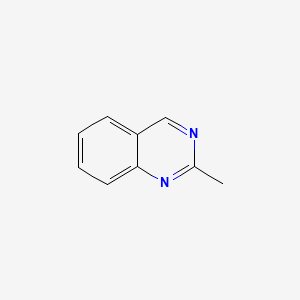
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)
